2-Chloro-N-(2,6-diethylphenyl)acetamide
Overview
Description
2-Chloro-N-(2,6-diethylphenyl)acetamide is an organic compound with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.715 g/mol . It is also known by other names such as N-2’-Chloroacetyl-2,6-diethylaniline and 2-Chloro-2’,6’-diethylacetanilide . This compound is characterized by its white crystalline solid form and is slightly soluble in water but more soluble in organic solvents like ethanol and chloroform .
Mechanism of Action
Target of Action
It is suggested that it may have an impact on the respiratory system .
Mode of Action
It is suggested that it may inhibit cell division by blocking protein synthesis . It is a selective systemic herbicide, absorbed primarily by the germinating shoots, and secondarily by the roots, with translocation throughout the plant, giving higher concentrations in vegetative parts than in reproductive parts .
Biochemical Pathways
It is suggested that it may inhibit fatty acid and lipid biosynthesis, as well as gibberellin synthesis .
Pharmacokinetics
It is suggested that it is absorbed primarily by emerging plant shoots and secondarily by seedling roots .
Result of Action
It is suggested that it may inhibit cell division by blocking protein synthesis , leading to the inhibition of the growth of weeds.
Action Environment
It is suggested that it should be used with caution to avoid contact with strong oxidizers or high-temperature substances, as this could lead to dangerous reactions or fires .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(2,6-diethylphenyl)acetamide plays a significant role in biochemical reactions, particularly in inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition occurs through the interaction with specific enzymes involved in the elongation of VLCFAs, thereby affecting early plant development. The compound interacts with enzymes such as elongases, which are responsible for the extension of fatty acid chains .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the biosynthesis of VLCFAs, which are essential components of cell membranes . This inhibition can lead to disruptions in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the alteration of lipid signaling molecules, which can affect various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes involved in fatty acid biosynthesis . The compound inhibits the activity of elongases, leading to a reduction in the production of VLCFAs. This inhibition affects the overall lipid composition of cells, which can have downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory effects on VLCFA biosynthesis . Long-term exposure to the compound can result in persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit VLCFA biosynthesis without causing significant toxicity . At high doses, the compound can lead to toxic effects, including disruptions in cellular metabolism and adverse effects on organ function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effects without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid biosynthesis . The compound interacts with enzymes such as elongases and desaturases, which are responsible for the elongation and desaturation of fatty acids . These interactions can affect metabolic flux and alter the levels of various metabolites involved in lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . The compound can be transported across cell membranes through active transport mechanisms and can accumulate in specific cellular compartments . The localization and accumulation of the compound can affect its overall activity and function within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its inhibitory effects on VLCFA biosynthesis in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the following steps :
Addition of Xylene and Chloroacetic Acid: Xylene and chloroacetic acid are added to a reaction vessel and heated for a specific period.
Addition of 2,6-Diethylaniline: The mixture is then transferred to another reaction vessel where 2,6-diethylaniline is added.
Addition of Phosphorus Trichloride: Phosphorus trichloride is added dropwise while stirring, and the temperature is increased to facilitate the reaction.
Separation and Crystallization: After the reaction is complete, water is added slowly, and the mixture is allowed to separate. The xylene layer is then transferred to a crystallization vessel, and the product is crystallized and filtered.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted acetamides where the chloro group is replaced by the nucleophile.
Hydrolysis: Products include 2,6-diethylaniline and chloroacetic acid.
Scientific Research Applications
2-Chloro-N-(2,6-diethylphenyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has similar structural features but with methyl groups instead of ethyl groups.
N-(2,6-Dimethylphenyl)chloroacetamide: Another similar compound with dimethyl groups instead of diethyl groups.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)acetamide is unique due to its specific substitution pattern with diethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJVHMAYBNQJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219963 | |
Record name | 2-Chloro-N-(2,6-diethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Chloroacetyl-2,6-diethylaniline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6967-29-9 | |
Record name | 2-Chloro-N-(2,6-diethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6967-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2,6-diethylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6967-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(2,6-diethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(2,6-diethylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Chloroacetyl-2,6-diethylaniline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 - 136 °C | |
Record name | N-Chloroacetyl-2,6-diethylaniline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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